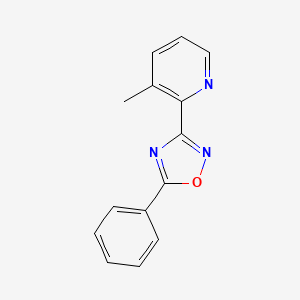

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole

Description

Chemical Identity and Nomenclature

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylpyridinyl group at position 3 and a phenyl group at position 5. Its systematic IUPAC name is This compound , reflecting the substituent positions and parent heterocycle.

Key Identifiers:

The compound’s structure combines aromatic pyridine and benzene rings with the electron-deficient 1,2,4-oxadiazole core, creating unique electronic properties that influence its reactivity and applications.

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, but its pharmacological potential remained unexplored until the mid-20th century. The specific derivative This compound emerged more recently, with its first reported synthesis in 2014. This compound represents a modern iteration of heterocyclic design, leveraging bioisosteric principles to replace labile functional groups (e.g., esters, amides) with hydrolytically stable heterocycles.

Key historical milestones:

Structural Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits low aromaticity (Iₐ = 48), making it prone to rearrangements but highly adaptable for molecular interactions. Key structural features include:

Electronic Properties:

Substituent Effects:

Bioisosteric Utility:

The 1,2,4-oxadiazole core serves as a stable surrogate for esters and amides, resisting hydrolysis while maintaining similar hydrogen-bonding profiles. Computational studies confirm that the methylpyridinyl and phenyl substituents optimize binding to enzymatic pockets, as demonstrated in molecular docking simulations.

Table 2: Structural Comparisons of 1,2,4-Oxadiazole Derivatives

This structural versatility underpins the compound’s relevance in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

3-(3-methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-5-9-15-12(10)13-16-14(18-17-13)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKWMFUDVLEAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Applications

The compound has shown potential in treating neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies. Research indicates that compounds containing the oxadiazole moiety can inhibit the aggregation of tau proteins, which are implicated in the pathology of these diseases.

Neuroprotective Properties

A patent (US10377750B2) highlights the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating Alzheimer's disease by targeting tau-mediated neurodegeneration. The oligomerization of tau proteins into neurofibrillary tangles is a hallmark of Alzheimer's pathology, and compounds like 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole may help mitigate this process through specific molecular interactions .

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit anticancer properties. A study focusing on various 1,3,4-oxadiazole derivatives indicated their efficacy against glioblastoma cell lines. The synthesized compounds were evaluated for cytotoxicity and showed significant apoptotic effects on cancer cells .

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study

In a study assessing the antibacterial activity of newly synthesized oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant efficacy. The results were corroborated by disc diffusion methods and molecular docking simulations that revealed favorable interactions with bacterial enzymes .

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science.

Photophysical Properties

The compound's photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent materials. Its ability to absorb ultraviolet light and emit visible light positions it as a candidate for advanced optical materials .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal | Alzheimer's treatment | Inhibits tau protein aggregation |

| Anticancer | Glioblastoma therapy | Induces apoptosis in cancer cells |

| Antimicrobial | Bacterial infections | Effective against Staphylococcus aureus and E. coli |

| Material Science | OLEDs and fluorescent materials | Exhibits strong photophysical properties |

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Their Properties

Impact of Substituents on Properties

Electronic Effects :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) groups at position 3 (e.g., 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Electron-Donating Groups (EDGs) : Methyl (CH₃) groups (e.g., 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole) improve solubility and stabilize the oxadiazole ring through hyperconjugation .

Steric and Planarity Effects :

Computational and Spectroscopic Insights

- DFT Studies : The target compound’s HOMO-LUMO gap (ΔE) and charge distribution (ΣQ) correlate with bioactivity. For instance, ΔE1 (energy difference between HOMO and substituent) inversely affects antimicrobial activity in triazole analogs, a trend likely applicable to oxadiazoles .

- Fluorescence Properties: Hydroxyphenyl-substituted oxadiazoles exhibit solvent-dependent emission, with tautomerism observed in non-polar media .

Biological Activity

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- SMILES : Cc1cccnc1-c2noc(n2)-c3ccccc3

- Molecular Formula : C14H11N3O

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail its activities against specific diseases and mechanisms.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis (Mtb). In vitro studies reported a significant percentage inhibition of Mtb at various concentrations.

| Compound | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| 2a | 250 | 92% |

| 2b | 100 | 91% |

These findings suggest that oxadiazole derivatives could serve as potential leads for developing new anti-tubercular agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that oxadiazole compounds can induce apoptosis in cancer cells through several mechanisms:

- Inhibition of EGFR : Some derivatives have been linked to the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.

- Cytotoxicity : In vitro assays have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.63 |

| U937 (Leukemia) | 10.38 |

| A549 (Lung) | 12.1 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Flow cytometry studies have shown that this compound can significantly increase markers associated with apoptosis in cancer cells.

- Metabolic Stability : The oxadiazole scaffold provides metabolic stability, making these compounds suitable candidates for drug development .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

- Study on Antitubercular Activity : A study demonstrated that a derivative showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against wild-type Mtb strains, indicating strong activity against resistant strains .

- Anticancer Research : Another research effort focused on synthesizing and evaluating various oxadiazole derivatives for their anticancer properties against different cell lines, revealing promising results that warrant further exploration .

Q & A

Basic: What are the standard synthetic protocols for 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole?

Methodological Answer:

The synthesis typically involves cyclization reactions using amidoximes and carboxylic acid derivatives. For example, amidoximes can react with activated carbonyl groups under reflux conditions in solvents like ethanol or tetrahydrofuran (THF). Ultrasound irradiation has been shown to improve reaction efficiency and yield by enhancing mixing and reducing reaction time . Key steps include purification via column chromatography and validation using spectroscopic methods (NMR, IR).

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

Structural elucidation relies on:

- NMR spectroscopy : and NMR to confirm substituent positions and heterocyclic ring integrity.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 236.27 g/mol) .

- X-ray crystallography : For unambiguous confirmation of the oxadiazole core and substituent geometry .

Basic: What pharmacological activities are associated with 1,2,4-oxadiazole derivatives, including this compound?

Methodological Answer:

Oxadiazoles are studied for:

- Antidiabetic activity : Derivatives inhibit advanced glycation end-products (AGEs), with IC values ranging from 160.2–290.17 µM in antiglycation assays .

- Anti-inflammatory effects : Substituent-dependent modulation of COX-2 or NF-κB pathways .

- Antimicrobial potential : Structural analogs show activity against fungal and bacterial strains via triazole-like mechanisms .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

Methodological Answer:

Optimization strategies include:

- Reaction condition tuning : Adjusting temperature (e.g., 60–80°C for cyclization) and solvent polarity (THF vs. DMF).

- Catalyst screening : Methanesulfonic acid improves S-alkylation efficiency in bis-heterocyclic conjugates .

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to conventional methods .

Advanced: What computational methods are used to predict bioactivity and binding mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : Screens against targets like aldose reductase (for antidiabetic activity) or COX-2 (anti-inflammatory) .

- ADME prediction : Tools like SwissADME assess bioavailability, emphasizing the role of the trifluoromethyl group in enhancing permeability .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Assay standardization : Compare IC values under identical conditions (e.g., glucose concentration in antiglycation assays) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing phenyl with thienyl) to isolate activity drivers .

- Meta-analysis : Pool data from multiple studies to identify trends, such as the correlation between electron-withdrawing groups and enhanced antidiabetic effects .

Advanced: What experimental designs are critical for evaluating oxidative stability of the oxadiazole ring?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to UV light or reactive oxygen species (ROS) in buffered solutions.

- HPLC-MS monitoring : Track decomposition products (e.g., nitriles or amides) to infer degradation pathways .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres .

Advanced: How do substituents influence the compound’s solubility and bioavailability?

Methodological Answer:

- LogP measurements : Hydrophobic substituents (e.g., aryl groups) reduce aqueous solubility but enhance membrane permeability.

- Protonation studies : The pyridinyl group’s basicity (pKa ~4.5) affects solubility in acidic environments (e.g., gastric fluid) .

- Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride salts) without altering bioactivity .

Advanced: What spectroscopic techniques resolve ambiguities in regiochemistry during synthesis?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Differentiates between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole structures .

- IR spectroscopy : Confirms the absence of amidoxime (-NH) peaks post-cyclization .

- X-ray crystallography : Provides definitive proof of regiochemistry in crystalline derivatives .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Fluorescent probes : Synthesize analogs with BODIPY or dansyl tags to track cellular uptake and sublocalization .

- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., AGE receptors) and assess activity loss .

- SPR/BLI assays : Measure binding kinetics to purified proteins (e.g., aldose reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.